An In-depth Technical Guide to the NMR Spectrum Analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid
An In-depth Technical Guide to the NMR Spectrum Analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid
Introduction: The Structural Imperative
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Ethyl-3-methylfuran-2-carboxylic acid, a substituted heterocyclic compound, presents a unique constellation of functional groups whose electronic interplay dictates its chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for mapping its molecular architecture. This guide provides a comprehensive, field-tested framework for the complete NMR spectral analysis of this molecule, moving beyond rote data reporting to a deep-seated understanding of the causal relationships between molecular structure and spectral output.
Our approach is grounded in a first-principles analysis, predicting the spectral features of each nucleus before integrating one- and two-dimensional NMR data to build a self-validating structural hypothesis. This document is designed for the practicing researcher, offering not just data, but a strategic workflow for structural verification.
Part 1: Foundational 1D NMR Analysis – Predicting the Spectrum
Before stepping into the laboratory, a robust theoretical analysis of the expected spectrum is essential. This predictive process transforms data acquisition from a passive observation into an active test of a well-defined hypothesis.
Molecular Structure and Proton Environments
First, let us visualize the molecule and identify all unique proton and carbon environments.
Figure 1: Structure of 5-Ethyl-3-methylfuran-2-carboxylic acid with key atoms numbered.
Based on this structure, we anticipate five distinct proton signals and eight distinct carbon signals.
¹H NMR Spectral Predictions
The proton NMR spectrum is the initial survey of the molecular landscape. Each signal's chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) provides a piece of the structural puzzle.
-
Carboxylic Acid Proton (-COOH): This is the most deshielded proton, appearing far downfield. Its acidity and involvement in hydrogen bonding cause its signal to be a broad singlet, typically in the δ 10.0-13.0 ppm range.[1][2][3] The precise chemical shift is highly dependent on the solvent and sample concentration.[4][5] A key confirmatory test is to add a drop of D₂O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][3][5]
-
Furan Ring Proton (H4): The furan ring possesses aromatic character, placing its proton signals in a distinct region.[6] With only one proton remaining on the ring at the C4 position, it has no adjacent protons to couple with, and thus will appear as a singlet. Its chemical shift is influenced by the surrounding electron-donating alkyl groups and the electron-withdrawing carboxyl group. Based on data for similar substituted furans, a chemical shift in the range of δ 6.0-6.5 ppm is expected.[7][8][9]
-
Ethyl Group Protons (-CH₂CH₃): This functional group gives rise to a classic and easily recognizable set of signals.[10][11][12]
-
Methylene (-CH₂-): These two protons are adjacent to a methyl group (3 protons). Following the n+1 rule, their signal will be split into a quartet (3+1=4).[10] Being attached directly to the furan ring, they are deshielded and expected to appear around δ 2.5-3.0 ppm.
-
Methyl (-CH₃): These three protons are adjacent to a methylene group (2 protons). Their signal will therefore be a triplet (2+1=3).[10] They are further from the ring and should appear in the typical alkyl region, around δ 1.2-1.4 ppm.
-
-
Methyl Group Protons (-CH₃ on C3): This methyl group is attached to C3 of the furan ring. The adjacent carbons (C2 and C4) have no directly bonded protons, so this signal will be a singlet. Its position on an aromatic-like ring suggests a chemical shift around δ 2.0-2.5 ppm.[13]
¹³C NMR Spectral Predictions
The ¹³C NMR spectrum provides a direct count of the unique carbon environments.
-
Carboxyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the δ 165-185 ppm range.[1][4][5] For α,β-unsaturated acids, the signal is toward the upfield end of this range.[4][5]
-
Furan Ring Carbons (C2, C3, C4, C5): The chemical shifts of the furan ring carbons are characteristic. In unsubstituted furan, the α-carbons (C2, C5) are downfield (~143 ppm) relative to the β-carbons (C3, C4) (~110 ppm).[14] In our molecule:
-
C2 & C5: These carbons bear the electron-withdrawing carboxyl and electron-donating ethyl groups, respectively. They will be significantly shifted and are expected in the δ 140-160 ppm range.
-
C3 & C4: These carbons will be further upfield. C3, bearing the methyl group, and C4, bearing a hydrogen, are anticipated in the δ 110-125 ppm range.
-
-
Ethyl Group Carbons (-CH₂CH₃):
-
Methylene (-CH₂-): Attached to the sp²-hybridized C5, this carbon will be more deshielded than the terminal methyl, likely appearing around δ 20-30 ppm.
-
Methyl (-CH₃): This terminal carbon will be in the highly shielded alkyl region, around δ 10-15 ppm.
-
-
Methyl Group Carbon (-CH₃ on C3): The carbon of the methyl group attached to the ring is also expected in the upfield region, likely between δ 10-20 ppm.
Part 2: Experimental Protocol – A Self-Validating Workflow
Adherence to a rigorous experimental protocol is necessary to generate high-quality, reproducible data.
Figure 2: Standardized workflow for NMR-based structure elucidation.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Ethyl-3-methylfuran-2-carboxylic acid. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
Scientist's Insight: CDCl₃ is a common first choice for its versatility. However, the acidic proton signal may be very broad or difficult to observe.[15] If this proton is of key interest, or if solubility is an issue, DMSO-d₆ is an excellent alternative that often provides a sharper -COOH signal.
-
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton with the carbon to which it is directly attached.[16][17][18] This is a highly sensitive experiment that provides direct C-H connectivity.[19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment. This is the cornerstone for assembling the molecular skeleton, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[21][22] This is particularly crucial for identifying the connectivity around quaternary (non-protonated) carbons.[19][21]
-
Part 3: Data Integration and Structural Confirmation with 2D NMR
Two-dimensional NMR experiments are not merely confirmatory; they are essential for resolving ambiguity and providing irrefutable proof of structure.
Predicted NMR Data Summary
The following tables summarize the expected data based on our initial analysis.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Furan H4 | 6.0 - 6.5 | Singlet | 1H |
| Ethyl -CH₂- | 2.5 - 3.0 | Quartet | 2H |
| Ring -CH₃ | 2.0 - 2.5 | Singlet | 3H |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 165 - 185 |
| Furan C2, C5 | 140 - 160 |
| Furan C3, C4 | 110 - 125 |
| Ethyl -C H₂- | 20 - 30 |
| Ring -C H₃ | 10 - 20 |
| Ethyl -C H₃ | 10 - 15 |
The Power of 2D Correlation
-
HSQC Analysis: The HSQC spectrum will provide a direct and unambiguous link between the signals in the ¹H and ¹³C spectra. We expect to see cross-peaks connecting:
-
The singlet at δ ~6.2 ppm to the furan C4 carbon.
-
The quartet at δ ~2.8 ppm to the ethyl -CH₂- carbon.
-
The triplet at δ ~1.3 ppm to the ethyl -CH₃- carbon.
-
The singlet at δ ~2.2 ppm to the ring-methyl carbon.
-
-
HMBC Analysis: The HMBC spectrum provides the long-range connectivity that pieces the molecular puzzle together. The absence of a one-bond correlation is a key feature of this experiment.[19]
Figure 3: Key expected HMBC correlations for structural confirmation.
Critical HMBC Correlations for Verification:
-
Ring Proton (H4) Correlations: The singlet proton at H4 should show cross-peaks to the quaternary carbons C2, C3, and C5, as well as to the carbon of the methyl group at C3. This definitively places H4 between the methyl- and ethyl-bearing carbons.
-
Ring Methyl (-CH₃) Correlations: The singlet methyl protons should show correlations to their attached carbon (C3, a ²J coupling) and the adjacent ring carbons C2 and C4 (³J couplings). The correlation to the carboxyl-bearing C2 is a critical link.
-
Ethyl Methylene (-CH₂-) Correlations: The quartet protons should correlate to their parent carbon C5 (²J coupling) and the adjacent ring carbon C4 (³J coupling). A correlation to the terminal ethyl methyl carbon will also be observed.
By systematically identifying these correlations, the entire carbon skeleton can be assembled, and the position of each substituent can be confirmed without ambiguity. This multi-dimensional approach provides a self-validating dataset that constitutes the gold standard for structural proof.
Conclusion
The NMR analysis of 5-Ethyl-3-methylfuran-2-carboxylic acid is a clear demonstration of modern spectroscopy's power. By combining predictive analysis with a systematic acquisition of 1D and 2D NMR data, a complete and unambiguous structural assignment is achievable. The characteristic signals of the carboxylic acid, the isolated furan proton, and the classic ethyl group pattern provide initial evidence, but it is the long-range correlations observed in the HMBC spectrum that provide the irrefutable links to assemble the final structure. This guide outlines not just the expected results, but a strategic and logical workflow applicable to any professional in the field of chemical sciences tasked with molecular characterization.
References
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Pawar, S. V. (2015). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. Journal of Advanced Scientific Research, 6(3), 01-04. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Perlin, A. S., & Casu, B. (1969). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 47(19), 3435-3444. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Save My Exams. (2026, February 24). NMR Splitting Patterns. Retrieved from [Link]
-
Tolstoy, P. M., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(15), 10765-10776. Retrieved from [Link]
-
Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]
-
JEOL. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
SlideShare. (n.d.). Heteronuclear Multiple Bond Correlation Spectroscopy.pptx. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Heteronuclear single quantum coherence – Knowledge and References. Retrieved from [Link]
-
YouTube. (2013, February 6). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(1), 5-23. Retrieved from [Link]
-
University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
-
ResearchGate. (n.d.). Splitting pattern of the 1H NMR spectrum peaks of an ethyl group.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]
-
ChemRxiv. (n.d.). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation. Retrieved from [Link]
-
Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). H-NMR: Some Familiar Groups that can become Easy to Recognize. Retrieved from [Link]
-
Chemguide. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]
-
Shenderovich, I. G., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(20), 7484-7493. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (n.d.). Expanded 1H NMR spectrum of LENR indicating furan and diol chemical shifts. Retrieved from [Link]
-
Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1487-1499. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
-
ARKIVOC. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]
Sources
- 1. jove.com [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. savemyexams.com [savemyexams.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. nmr.ceitec.cz [nmr.ceitec.cz]
